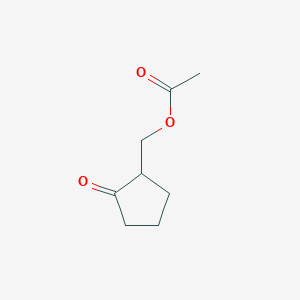
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Diethylamino)propyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DEPPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DEPPI belongs to the class of compounds known as ureas, which have been widely used in medicinal chemistry due to their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors for Detecting and Quantifying Urea Concentration
Urea biosensors have been developed to detect and quantify urea concentration in various applications. These biosensors use enzyme urease as a bioreceptor element and incorporate different nanoparticles and conducting polymers to enhance sensitivity and stability. Such biosensors are critical for diagnosing diseases related to abnormal urea levels in the human body and have applications in the fishery, dairy, food preservation, and agriculture sectors (Botewad et al., 2021).
Synthesis of Organic Carbonates from Urea
The synthesis of organic carbonates from urea through alcoholysis is an area of significant interest due to the green nature of organic carbonates and their applications in producing monomers, polymers, surfactants, plasticizers, and fuel additives. This process utilizes inexpensive and abundant raw materials and presents a method for CO2 utilization and sequestration, highlighting urea's role in sustainable chemical synthesis (Shukla & Srivastava, 2017).
Urea in Ruminant Nutrition
Urea is used as a non-protein nitrogen source in ruminants' diets, offering an economical alternative for feed proteins. Research into urea utilization by ruminants focuses on its metabolism and regulation by rumen bacterial urease, underpinning strategies to improve the efficiency of urea use in livestock nutrition (Jin et al., 2018).
Urease Inhibitors in Medicine
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria. Research in this area explores various chemical classes for their urease inhibitory activity, aiming to develop new treatments with fewer side effects than existing options (Kosikowska & Berlicki, 2011).
Urea in Drug Design
Urea derivatives are incorporated into small molecules for drug design, leveraging their hydrogen bonding capabilities to modulate the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This research highlights urea's importance as a structural motif in medicinal chemistry (Jagtap et al., 2017).
Eigenschaften
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-5-23(6-2)11-7-10-21-20(26)22-17-13-19(25)24(14-17)18-9-8-15(3)16(4)12-18/h8-9,12,17H,5-7,10-11,13-14H2,1-4H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLAIQITKHEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)



![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)


![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)
![N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)